[4-(furan-2-ylmethyl)piperazin-1-yl][6-(4-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl]methanone
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Overview
Description
[4-(furan-2-ylmethyl)piperazin-1-yl][6-(4-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl]methanone is a complex organic compound that features a combination of heterocyclic structures, including furan, piperazine, and pyrazolopyridine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(furan-2-ylmethyl)piperazin-1-yl][6-(4-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl]methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan-2-ylmethyl piperazine intermediate, which can be synthesized via a Mannich reaction involving furan, formaldehyde, and piperazine . The pyrazolopyridine moiety can be synthesized through cyclization reactions involving appropriate precursors such as 4-methoxyphenyl hydrazine and 1,3-dimethyl-2-cyanopyridine .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to improve yield and purity. This can include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
[4-(furan-2-ylmethyl)piperazin-1-yl][6-(4-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl]methanone can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Palladium on carbon (Pd/C), hydrogen gas.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of nitro groups can produce amines .
Scientific Research Applications
Chemistry
In chemistry, [4-(furan-2-ylmethyl)piperazin-1-yl][6-(4-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl]methanone is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is investigated for its potential as a pharmacological agent. Studies have shown that derivatives of this compound exhibit significant biological activities, including antiviral, anticancer, and antimicrobial properties .
Medicine
In medicine, this compound is being explored for its potential therapeutic applications. It has shown promise as a lead compound for the development of new drugs targeting various diseases, including cancer and infectious diseases .
Industry
In the industrial sector, this compound is used in the development of new materials with unique properties. Its ability to undergo various chemical reactions makes it a valuable component in the synthesis of polymers and other advanced materials .
Mechanism of Action
The mechanism of action of [4-(furan-2-ylmethyl)piperazin-1-yl][6-(4-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl]methanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to the suppression of cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- 4-(3-methoxyphenyl)piperazin-1-yl-9H-pyrido[3,4-b]indol-3-yl)methanone
- N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide
Uniqueness
Compared to similar compounds, [4-(furan-2-ylmethyl)piperazin-1-yl][6-(4-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl]methanone stands out due to its unique combination of heterocyclic structures. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields .
Properties
Molecular Formula |
C25H27N5O3 |
---|---|
Molecular Weight |
445.5 g/mol |
IUPAC Name |
[4-(furan-2-ylmethyl)piperazin-1-yl]-[6-(4-methoxyphenyl)-1,3-dimethylpyrazolo[3,4-b]pyridin-4-yl]methanone |
InChI |
InChI=1S/C25H27N5O3/c1-17-23-21(25(31)30-12-10-29(11-13-30)16-20-5-4-14-33-20)15-22(26-24(23)28(2)27-17)18-6-8-19(32-3)9-7-18/h4-9,14-15H,10-13,16H2,1-3H3 |
InChI Key |
PPDPTWBCJFRLQC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=CC=C(C=C3)OC)C(=O)N4CCN(CC4)CC5=CC=CO5)C |
Origin of Product |
United States |
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